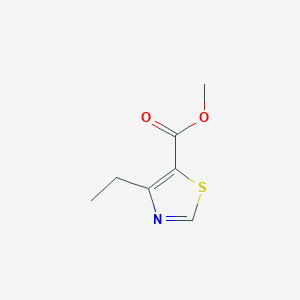

Methyl 4-ethylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

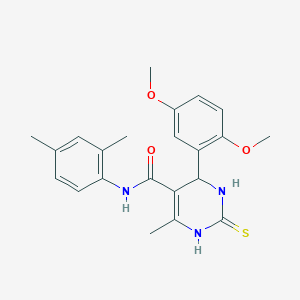

“Methyl 4-ethylthiazole-5-carboxylate” is a chemical compound with the molecular formula C7H9NO2S . It is used in various chemical reactions and has potential applications in the field of chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was alkylated by alkyl bromides in DMF. The resulting ethyl 4-methyl-2-(4-(alkyloxy)phenyl)thiazole-5-carboxylate compounds were refluxed with hydrazine hydrate in ethanol to afford 4-methyl-2-(4-(alkyloxy)phenyl)thiazole-5-carbohydrazide compounds .Molecular Structure Analysis

The molecular structure of “Methyl 4-ethylthiazole-5-carboxylate” is characterized by a thiazole ring, which is a type of heterocycle containing sulfur and nitrogen . The molecular weight of this compound is 171.22 .Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 4-ethylthiazole-5-carboxylate and its derivatives serve as valuable building blocks in organic synthesis. Researchers have exploited these compounds to create biologically significant agents. Notably, 4-methyl-5-formylthiazole, synthesized from this compound, acts as a key intermediate in the production of cefditoren pivoxil, an antibiotic. Additionally, some derivatives exhibit antileukemic activity and demonstrate potential as antineoplastic agents .

Antitumor Activity

Thiazole derivatives, including Methyl 4-ethylthiazole-5-carboxylate, have been investigated for their antitumor properties. Researchers synthesized 4-amino-3-methyl-5-(2-methyl-1H-benzo[d]imidazol-1-yl)thiazol-2(3H)-one and evaluated its efficacy against tumors .

SIRT1 Modulation

SIRT1 (sirtuin 1) is a protein associated with various diseases, including atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy. Methyl 4-ethylthiazole-5-carboxylate has been explored as a potential drug candidate for modulating SIRT1 activity .

Biological Properties

Thiazoles, including this compound, are known for their biological activities. They have been studied for their effects on allergies, hypertension, inflammation, schizophrenia, and infections (bacterial and HIV). The 2-amino-1,3-thiazole ring system plays a crucial role in drug development .

Green Chemistry Applications

Efficient one-pot synthesis methods have been developed for Methyl 4-ethylthiazole-5-carboxylate. These green chemistry approaches avoid traditional two-step reactions and yield the desired products under mild conditions. Researchers have used commercially available starting materials to streamline the synthesis process .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylthiazole-5-carboxaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Methyl 4-ethylthiazole-5-carboxylate is a compound that has been studied for its potential anticancer activity . The primary target of Methyl 4-ethylthiazole-5-carboxylate is DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division .

Mode of Action

Methyl 4-ethylthiazole-5-carboxylate interacts with its target, DNA topoisomerase II, leading to the inhibition of this enzyme . This interaction disrupts the normal process of DNA replication and cell division, which can result in the death of cancer cells .

Biochemical Pathways

The inhibition of DNA topoisomerase II by Methyl 4-ethylthiazole-5-carboxylate affects the biochemical pathways involved in DNA replication and cell division . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .

Result of Action

The result of Methyl 4-ethylthiazole-5-carboxylate’s action is the potential inhibition of cancer cell growth . By disrupting the normal process of DNA replication and cell division, Methyl 4-ethylthiazole-5-carboxylate can lead to the death of cancer cells .

properties

IUPAC Name |

methyl 4-ethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10-2)11-4-8-5/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKDUOKBLSORJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)

![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2561445.png)

![1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid](/img/structure/B2561448.png)

![1-[4-(Propionylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2561452.png)

![1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561454.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2561457.png)

![N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561467.png)